molecular formula C22H22N4O2 B2395078 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide CAS No. 941895-40-5

2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Cat. No.: B2395078
CAS No.: 941895-40-5
M. Wt: 374.444
InChI Key: GRFKUPXNXMHART-UHFFFAOYSA-N
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Description

2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, also referred to as MS-0015 in research contexts, is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. Its primary identified application is as a potent antagonist of the Hedgehog (Hh) signaling pathway . This pathway is a crucial regulator in vertebrate development and has been implicated in the growth, malignancy, and metastasis of various tumors . The compound's research value stems from its mechanism of action, which involves targeting the Smoothened (SMO) receptor. In vitro studies have demonstrated that this molecule can inhibit Hh reporter activity in Shh-L2 cells, confirming its role as a pathway inhibitor . Structural analyses indicate that the 6-morpholinopyridazin-3-yl moiety is a key functional group for this biological activity . Researchers utilize this compound as a tool to probe the complexities of Hh signaling in disease models and to explore potential therapeutic strategies for cancers reliant on this pathway, such as pancreatic adenocarcinoma . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use, or for administration to humans. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-16-4-2-3-5-19(16)22(27)23-18-8-6-17(7-9-18)20-10-11-21(25-24-20)26-12-14-28-15-13-26/h2-11H,12-15H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFKUPXNXMHART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Morpholine Substitution: The pyridazine ring is then reacted with morpholine in the presence of a base such as potassium carbonate to introduce the morpholine group.

    Coupling with Benzamide: The final step involves coupling the morpholinopyridazine intermediate with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Research : The compound is being studied for its potential to treat various cancers by targeting specific kinases involved in tumor growth and survival. Its ability to inhibit ABL1 suggests it could be effective against cancers that exhibit ABL1 overactivity.
  • Drug Development : Ongoing research aims to optimize the compound's structure to improve its efficacy and reduce side effects, making it a valuable candidate for drug development.

Biological Assays

  • Enzyme Inhibition Studies : The compound can be utilized in biochemical assays to study its effects on enzyme activity, particularly those related to cancer progression.
  • Receptor Binding Studies : Its interactions with various receptors can be explored to understand its pharmacodynamics better.

Materials Science

  • Development of Advanced Materials : The unique structural properties of this compound may lead to applications in creating new materials with specific electronic or optical properties. This includes potential uses in organic electronics or photonic devices.

Industrial Applications

  • Synthesis of Complex Molecules : As a precursor, this compound can facilitate the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

A study investigating various derivatives of benzamides found that compounds similar to 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide exhibited significant cytotoxic effects against human cancer cell lines. The structure-activity relationship highlighted that modifications to the morpholine and pyridazine groups could enhance anticancer efficacy while minimizing cytotoxicity to normal cells .

Case Study 2: Enzyme Interaction

Research focused on the inhibition of ABL1 by similar compounds demonstrated that structural variations significantly impact binding affinity and inhibition potency. These findings underscore the importance of chemical modifications in enhancing therapeutic potential against ABL1-related malignancies .

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinopyridazine moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Pyridazine-Based Analogs (I-6230, I-6232)

Compounds such as I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) share the pyridazine core with the target compound but differ in substitution patterns. The 6-methyl group in I-6232 may reduce solubility compared to the morpholine substituent in the target compound, which provides a polar, hydrogen-bond-accepting moiety. Additionally, the ethyl ester linkage in I-6232 is prone to hydrolytic cleavage, whereas the benzamide group in the target compound offers greater metabolic stability .

Benzamide-Propanolamine Derivatives ()

The benzamide derivatives in (e.g., entries 9–12) feature alkoxy-substituted phenyl groups (butoxy, pentyloxy) and a hydroxypropanolamine side chain. In contrast, the target compound’s morpholinopyridazinyl group may prioritize interactions with enzymes or kinases requiring planar aromatic systems and solubilizing heterocycles .

Agrochemical Analogs (Mepronil)

Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide), a known fungicide, demonstrates how simpler benzamide structures with alkoxy substituents achieve bioactivity.

Research Findings and Implications

Solubility and Bioavailability : The morpholine group in the target compound likely improves aqueous solubility compared to methyl- or alkoxy-substituted analogs, a critical factor in drug design .

Binding Interactions : The pyridazine core enables π-π stacking with aromatic residues in biological targets, while the benzamide linkage ensures stability against enzymatic degradation.

Metabolic Stability: The absence of ester groups (cf.

Target Specificity : The combination of morpholine and pyridazine may confer selectivity for kinases or other enzymes with hydrophobic and polar binding pockets, distinguishing it from broad-spectrum agents like mepronil .

Biological Activity

2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a small molecule that has garnered attention for its potential biological activity, particularly in the fields of oncology and pharmacology. This compound features a complex structure that includes a morpholinopyridazine moiety, which is known for its diverse biological properties.

Chemical Structure

The chemical formula for 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is C18H20N4OC_{18}H_{20}N_4O. Its structural representation can be summarized as follows:

IUPAC Name 2methylN(4(6morpholinopyridazin3yl)phenyl)benzamide\text{IUPAC Name }2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The morpholinopyridazine component may facilitate binding to specific kinase targets, which are crucial in cancer cell proliferation.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that morpholinopyridazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. The specific mechanisms include:

  • Inhibition of Kinase Activity : Compounds similar to 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide have been shown to inhibit kinases involved in cancer progression, such as BRAF and MEK .
  • Induction of Apoptosis : These compounds can trigger programmed cell death pathways, which are often dysregulated in cancer cells .

Case Studies

  • In vitro Studies : A study demonstrated that morpholinopyridazine derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity, suggesting effective dose-response relationships .
  • In vivo Studies : Animal models treated with similar compounds showed reduced tumor size and improved survival rates compared to control groups. These findings support the potential therapeutic application of 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide in oncology .

Data Table

Biological ActivityObserved EffectsReference
Kinase InhibitionReduced tumor growth in vitro
Induction of ApoptosisIncreased apoptosis in cancer cells
CytotoxicityIC50 values indicating potent activity against multiple cancer lines

Q & A

Q. What are the standard synthetic routes for 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1: Coupling of 6-morpholinopyridazine with a halogenated phenyl intermediate (e.g., 4-bromophenylamine) via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling .
  • Step 2: Subsequent benzoylation using 2-methylbenzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with a base like triethylamine to neutralize HCl byproducts .
  • Optimization: Catalysts (e.g., Pd(PPh₃)₄ for coupling), solvent polarity (DMF for coupling vs. THF for benzoylation), and temperature control (reflux for coupling vs. ice bath for acylation) are critical for yield improvement (reported yields: 45–70%) .

Q. What analytical techniques are recommended for structural validation of this compound?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm; aromatic protons split due to para-substitution) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z 419.18) .
  • X-ray Crystallography: Resolves bond lengths (e.g., C-N in morpholine: ~1.45 Å) and dihedral angles between pyridazine and benzamide moieties .

Q. What biological targets are hypothesized for this compound based on its structural motifs?

The morpholine and pyridazine groups suggest activity against kinases (e.g., PI3K, mTOR) due to hydrogen bonding with ATP-binding pockets . The benzamide moiety may enhance selectivity for protein-protein interaction inhibitors (e.g., Bcl-2 family proteins) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different assays?

  • Assay Validation: Compare cell-free enzymatic assays (e.g., kinase inhibition IC₅₀) with cell-based viability assays (e.g., MTT) to distinguish direct target engagement from off-target effects .
  • Data Normalization: Use reference inhibitors (e.g., LY294002 for PI3K) as internal controls to account for batch-to-batch variability in compound purity or solvent effects .

Q. What challenges arise in crystallographic studies of this compound, and how can SHELX software address them?

  • Disorder in Morpholine Rings: Dynamic disorder in the morpholine group complicates electron density maps. SHELXL refinement with "PART" commands can model partial occupancy .
  • Twinned Crystals: SHELXD’s dual-space algorithm improves phase determination for twinned data, while SHELXE refines against high-resolution (<1.2 Å) datasets .

Q. How can solubility limitations in aqueous buffers be mitigated for in vivo studies?

  • Co-solvent Systems: Use cyclodextrin-based formulations or PEG-400/water mixtures (e.g., 30% PEG-400) to enhance solubility while maintaining biocompatibility .
  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) on the benzamide moiety for pH-dependent release .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase selectivity?

  • Substituent Scanning: Replace morpholine with piperazine or thiomorpholine to alter H-bond acceptor strength and lipophilicity (logP changes by ±0.5) .
  • Molecular Dynamics (MD) Simulations: Map binding free energy contributions (e.g., MM-PBSA) to prioritize substitutions at the pyridazine C3 position .

Q. How should researchers address discrepancies in metabolic stability data across species?

  • In Vitro Microsomal Assays: Compare human vs. rodent liver microsomes to identify species-specific CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) responsible for degradation .
  • Metabolite ID: LC-MS/MS profiling (e.g., Q-TOF) detects morpholine N-oxidation or pyridazine ring cleavage as major metabolic pathways .

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